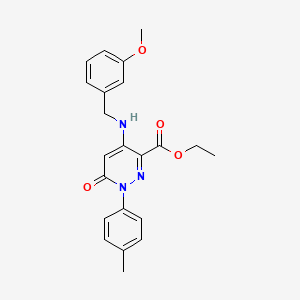
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews existing literature on its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O6
- Molecular Weight : 437.452 g/mol
- Purity : Typically around 95%
The compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Research indicates that compounds similar to this compound often interact with various enzyme systems and receptors. The specific mechanisms of action for this compound are still under investigation, but potential interactions may include:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : There is potential for modulation of neurotransmitter receptors, which could influence neurological functions.
Antimicrobial Activity
Studies have shown that derivatives of the dihydropyridazine structure exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. In vitro assays have indicated that similar compounds can scavenge free radicals effectively.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Activity :
- Antioxidant Potential :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(27)21-19(23-14-16-6-5-7-18(12-16)28-3)13-20(26)25(24-21)17-10-8-15(2)9-11-17/h5-13,23H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHVJKBDUPUGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













